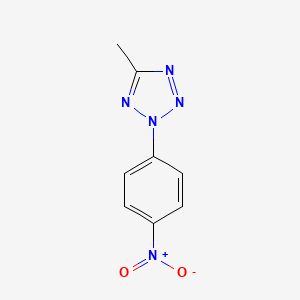

5-methyl-2-(4-nitrophenyl)-2H-tetrazole

Description

Overview of Tetrazole Heterocycles in Academic Research

Tetrazoles are a class of five-membered heterocyclic compounds distinguished by a ring structure composed of four nitrogen atoms and one carbon atom. mdpi.com This high nitrogen content imparts unique chemical and physical properties, making them a subject of significant interest in academic research. mdpi.com Despite the high nitrogen content, the tetrazole ring exhibits considerable aromaticity, which contributes to its chemical and thermal stability. mdpi.com

In medicinal chemistry, the tetrazole ring is widely recognized as a bioisostere of the carboxylic acid group. thieme.deacs.org This means it can mimic the acidic properties and spatial arrangement of a carboxylic acid while often providing improved metabolic stability and pharmacokinetic profiles. acs.orgeurekaselect.com This bioisosteric relationship has led to the incorporation of tetrazole moieties into a number of clinically important drugs. thieme.deresearchgate.net

The synthesis of tetrazoles is a well-explored area of organic chemistry, with the [2+3] cycloaddition reaction between nitriles and azides being one of the most versatile methods for their preparation. eurekaselect.comresearchgate.net Research has also focused on developing regioselective functionalization methods to control the substitution pattern on the tetrazole ring. core.ac.uk

Significance of 2,5-Disubstituted Tetrazole Scaffolds in Contemporary Chemistry

Among the various substituted tetrazoles, the 2,5-disubstituted scaffold holds particular importance in contemporary chemistry. These compounds are key pharmacophores in drug discovery and also find applications as photosensitive materials. acs.org The substitution at both the 2- and 5-positions of the tetrazole ring allows for fine-tuning of the molecule's steric and electronic properties.

The synthesis of 2,5-disubstituted tetrazoles often requires specific strategies to achieve the desired regioselectivity, as reactions on 5-substituted tetrazoles can lead to a mixture of 1,5- and 2,5-disubstituted products. acs.org Methodologies such as one-pot sequential reactions of aryldiazonium salts with amidines and copper-catalyzed arylations of 5-substituted 2H-tetrazoles have been developed to selectively synthesize 2,5-disubstituted derivatives. acs.orgorganic-chemistry.org

Recent research has highlighted the use of light-activatable 2,5-disubstituted tetrazoles as chemical probes for proteome-wide profiling of acidic amino acid residues like aspartate and glutamate (B1630785) in living organisms. nih.gov Upon photoactivation, these compounds form highly reactive nitrilimines that can covalently label carboxylic acid-containing biomolecules. nih.gov This application underscores the utility of the 2,5-disubstituted tetrazole scaffold in chemical biology. Furthermore, certain 2,5-disubstituted tetrazoles are being investigated for their potential as energetic materials due to their high nitrogen content and thermal stability. rsc.org

Scope of Research on 5-Methyl-2-(4-nitrophenyl)-2H-tetrazole and Related Analogs

Research on this compound and its analogs is situated at the intersection of synthetic methodology development and the exploration of structure-property relationships in functional organic molecules. The presence of a methyl group at the 5-position and a nitrophenyl group at the 2-position creates a molecule with specific electronic and steric characteristics.

The synthesis of such compounds can be achieved through various methods developed for 2,5-disubstituted tetrazoles. organic-chemistry.org The nitrophenyl group, in particular, is a common substituent in studies of molecules with potential applications in materials science and medicinal chemistry due to its electron-withdrawing nature and its potential for further functionalization.

Below is a data table summarizing key information for this compound and a related analog.

| Compound Name | CAS Number | Molecular Formula | Key Research Area |

| 2-methyl-5-(4-nitrophenyl)-2H-tetrazole | 43131-48-2 | C8H7N5O2 | Chemical Synthesis |

| 5-(4-methyl-3-nitrophenyl)-1H-tetrazole | Not available | C8H7N5O2 | Crystal Structure Analysis |

Structure

3D Structure

Properties

Molecular Formula |

C8H7N5O2 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

5-methyl-2-(4-nitrophenyl)tetrazole |

InChI |

InChI=1S/C8H7N5O2/c1-6-9-11-12(10-6)7-2-4-8(5-3-7)13(14)15/h2-5H,1H3 |

InChI Key |

AXCRXZBCKSJIIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(N=N1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Disubstituted Nitrophenyl Tetrazoles

Microwave-Assisted Synthesis Protocols

Microwave irradiation has been established as a powerful tool for accelerating organic reactions. Compared to conventional heating, microwave-assisted synthesis often leads to significantly reduced reaction times, increased yields, and improved product purity. researchgate.netjaveriana.edu.conih.govlew.roias.ac.in

In the context of synthesizing 2,5-disubstituted nitrophenyl tetrazoles, microwave energy can be applied to both the [3+2] cycloaddition and the metal-catalyzed cross-coupling reactions. For instance, the cycloaddition of nitriles and sodium azide (B81097) can be completed in minutes under microwave irradiation, whereas conventional heating may require several hours. researchgate.net Similarly, microwave-assisted copper-catalyzed C-N coupling reactions have been shown to be highly efficient. amerigoscientific.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis This table presents representative data from the synthesis of various heterocyclic compounds to highlight the advantages of microwave irradiation.

| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| Synthesis of 4,6-Diarylpyrimidines | Longer reaction times, higher yields | 10 min, acceptable to good yields | nih.gov |

| Synthesis of Heterocyclic Molecules | 2-15 hours | 2-8 minutes, higher yields | researchgate.netjaveriana.edu.co |

| Cyanide-free Aryl Nitrile Synthesis | 48 hours | 50 minutes | amerigoscientific.com |

Nanoparticle-Mediated Catalysis

The use of nanoparticles as catalysts offers several advantages, including high surface-area-to-volume ratio, enhanced catalytic activity, and the potential for easy separation and recyclability. nih.govnanomaterchem.com In tetrazole synthesis, various nanoparticle systems have been explored to improve reaction efficiency and adhere to green chemistry principles.

Magnetic nanoparticles, such as those based on iron oxide (Fe₃O₄), can be functionalized with catalytically active metals like copper or nickel. researchgate.netacs.org These magnetic nanocatalysts can be easily recovered from the reaction mixture using an external magnet, allowing for their reuse in multiple reaction cycles without significant loss of activity. nih.gov For example, NiO nanoparticles have been successfully employed in the synthesis of 1,5- and 2,5-disubstituted tetrazoles, with a notable regioselectivity towards the 2,5-isomer in certain reactions. researchgate.net Similarly, copper oxide (CuO and Cu₂O) nanoparticles have been demonstrated to be effective catalysts for C-N cross-coupling reactions to produce N-arylated heterocycles. Zinc oxide (ZnO) nanoparticles have also been utilized as efficient heterogeneous catalysts for the [3+2] cycloaddition of nitriles and sodium azide. nih.gov

The development of these nanocatalyst systems represents a significant step towards more sustainable and economically viable methods for the synthesis of 5-methyl-2-(4-nitrophenyl)-2H-tetrazole and other valuable tetrazole derivatives. nanomaterchem.com

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of 2,5-disubstituted nitrophenyl tetrazoles, including the specific compound this compound, is highly dependent on the reaction conditions. Researchers have systematically investigated the influence of various parameters such as catalysts, solvents, temperature, and reaction time to maximize product yield and control regioselectivity. The primary synthetic route often involves the [3+2] cycloaddition of a nitrile with an azide, followed by N-arylation, or one-pot multicomponent reactions. evitachem.comnih.govthieme.de Optimization of these steps is crucial for developing efficient and scalable synthetic protocols.

Detailed research findings have demonstrated that careful tuning of these conditions can significantly impact the outcome of the synthesis. For instance, in the copper-catalyzed N-arylation of 5-substituted tetrazoles with arylboronic acids, the choice of catalyst and solvent is paramount. rsc.orgresearchgate.net Similarly, in the direct synthesis from nitriles, the reaction temperature and duration are key factors affecting the conversion rate and the formation of byproducts. nih.gov

Catalyst and Solvent Effects:

The selection of an appropriate catalyst and solvent system is a critical factor in the synthesis of 2,5-disubstituted tetrazoles. Copper-based catalysts, particularly copper(I) oxide (Cu₂O), have emerged as highly effective for the aerobic cross-coupling of N-H free tetrazoles with boronic acids. rsc.org Studies have shown that even catalytic amounts (e.g., 5 mol%) of Cu₂O can efficiently promote the reaction under an oxygen atmosphere, representing a green and atom-efficient approach. rsc.orgresearchgate.net

The solvent not only facilitates the dissolution of reactants but can also influence catalyst activity and reaction pathways. A study on cobalt(II)-catalyzed tetrazole synthesis highlighted the profound effect of the solvent on product yield. acs.org As shown in the table below, dimethyl sulfoxide (B87167) (DMSO) provided a near-quantitative yield, proving significantly superior to other polar aprotic and protic solvents. acs.org In other methodologies, such as the one-pot reaction of aryldiazonium salts and amidines, DMSO also serves as the optimal solvent at room temperature. organic-chemistry.orgorganic-chemistry.org Dimethylformamide (DMF) is another commonly used solvent, particularly in the initial cycloaddition step between a nitrile and sodium azide at elevated temperatures. evitachem.comnih.gov

| Solvent | Yield (%) |

|---|---|

| DMSO | 99 |

| Dimethylformamide (DMF) | 80 |

| Acetonitrile (B52724) | 50 |

| Methanol | 20 |

| Toluene | 15 |

This table is based on data from a study on cobalt(II)-catalyzed tetrazole synthesis, demonstrating the significant impact of solvent choice on reaction efficiency. acs.org

Temperature and Reaction Time:

Temperature and reaction time are interdependent parameters that must be optimized to ensure complete reaction while minimizing decomposition or side-product formation. For the synthesis of related nitrophenyl tetrazoles, reaction temperatures typically range from 60 °C to 110 °C. nih.govnih.gov For example, the synthesis of 5-(4-nitrophenyl)-2H-tetrazole involves heating the reaction mixture to 110 °C for 8-10 hours to drive the reaction to completion. nih.gov The subsequent N-arylation step using a Cu₂O catalyst is often conducted at a slightly lower temperature of 100 °C for a similar duration. nih.gov

However, excessively long reaction times or high temperatures are not always beneficial. One study determined through orthogonal experiments that the optimal conditions for a particular nitrophenyl tetrazole synthesis were a temperature of 92 °C and a reaction time of just 2.5 hours. researchgate.net This highlights that a balance must be struck to achieve high yield and purity efficiently. The table below summarizes typical conditions reported for the synthesis of various nitrophenyl tetrazoles, illustrating the range of temperatures and times employed.

| Synthetic Step | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Reference |

|---|---|---|---|---|---|

| Cycloaddition | NaN₃, NH₄Cl | DMF | 110 | 20 | nih.gov |

| Cycloaddition | NaN₃, Urea | DMF/H₂O | 110 | 8-10 | nih.gov |

| C-N Coupling | Cu₂O nanoparticles | DMSO | 100 | 8-10 | nih.gov |

| One-Pot Synthesis | I₂/KI | DMSO | Room Temp. | - | organic-chemistry.org |

This table presents a compilation of reaction conditions from various studies to illustrate the optimization landscape for the synthesis of 2,5-disubstituted nitrophenyl tetrazoles.

Ultimately, the optimization of reaction conditions is a multi-faceted process that aims to achieve the highest possible yield and selectivity in the most efficient manner. The choice of catalyst, solvent, temperature, and reaction time must be considered in concert to develop a robust synthetic methodology for compounds like this compound.

An article on the advanced spectroscopic characterization and structural elucidation of this compound cannot be generated at this time. A thorough search for dedicated spectroscopic data for this specific compound has not yielded the detailed experimental findings required to accurately populate the requested sections.

Scientific literature and databases reviewed contain information on related isomers and analogous tetrazole derivatives, but lack the specific ¹H NMR, ¹³C NMR, multinuclear NMR, FT-IR, Raman, and mass spectrometry fragmentation analysis for this compound. To ensure scientific accuracy and strict adherence to the provided outline, which focuses solely on this compound, the article cannot be written without this foundational data.

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. For 5-methyl-2-(4-nitrophenyl)-2H-tetrazole, this method provides insight into the transitions between electronic energy levels, primarily the π → π* and n → π* transitions, which are characteristic of molecules containing π-systems and heteroatoms with lone pairs of electrons. The presence of the nitrophenyl group, a strong electron-withdrawing moiety, conjugated with the tetrazole ring, significantly influences the electronic absorption spectrum of the molecule.

Detailed research into the photophysical properties of closely related 2,5-disubstituted tetrazoles, particularly those bearing a p-nitrophenyl group as an acceptor, offers valuable insights into the electronic behavior of this compound. The electronic transitions are dominated by intramolecular charge transfer (ICT) character, a feature common in push-pull systems where an electron-donating part of the molecule is linked to an electron-accepting part through a π-conjugated bridge. In the case of 2-(4-nitrophenyl)-5-substituted-2H-tetrazoles, the tetrazole ring and the 5-substituent can act as the donor component, while the nitrophenyl group serves as the potent acceptor.

The UV-Vis absorption spectra of these compounds typically exhibit intense bands in the ultraviolet region, which can be attributed to π → π* transitions. The position and intensity of these bands are sensitive to the solvent polarity, a phenomenon known as solvatochromism. While significant solvatochromic shifts are more pronounced in systems with strong electron-donating groups, the electronic absorption characteristics of tetrazoles with phenyl substituents at the 5-position show a lesser dependence on the polarity of the solvent.

Computational studies, such as time-dependent density functional theory (TD-DFT) calculations, have been employed to elucidate the nature of these electronic transitions. For analogous 2-(4-nitrophenyl)-5-phenyl-2H-tetrazole, the lowest energy absorption band is primarily associated with an intramolecular charge transfer from the highest occupied molecular orbital (HOMO), which is delocalized over the phenyl and tetrazole rings, to the lowest unoccupied molecular orbital (LUMO), which is predominantly localized on the electron-accepting p-nitrophenyl group.

The UV-Vis spectral data for a closely related compound, 2-(4-nitrophenyl)-5-phenyl-2H-tetrazole, in various solvents are presented below. It is anticipated that this compound would exhibit a similar absorption profile, with slight shifts in the absorption maxima due to the difference in the electronic contribution of a methyl group compared to a phenyl group at the 5-position.

UV-Vis Absorption Data for 2-(4-nitrophenyl)-5-phenyl-2H-tetrazole in Various Solvents

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |

|---|---|---|

| Dichloromethane | 318 | 18,200 |

| Acetonitrile (B52724) | 316 | 19,300 |

| Methanol | 316 | 17,100 |

| Dimethyl Sulfoxide (B87167) | 321 | 19,500 |

The high molar absorptivity values are characteristic of allowed π → π* transitions. The minimal shift in the absorption maximum (λmax) across solvents of varying polarity suggests that the ground state and the excited state have similar polarities, or that the solvent stabilization effects are not substantial for this particular electronic transition.

Crystallographic Investigations and Solid State Structure Analysis

Single-Crystal X-ray Diffraction (SCXRD) Studies

No published single-crystal X-ray diffraction data for 5-methyl-2-(4-nitrophenyl)-2H-tetrazole could be located. Therefore, a detailed analysis of its molecular conformation, intermolecular interactions, and crystallographic parameters is not possible at this time.

Specific dihedral angles between the phenyl and tetrazole rings for this compound are undetermined.

The specific intermolecular interactions governing the crystal packing of this compound have not been experimentally determined.

The crystallographic parameters for this compound are not available in the current body of scientific literature.

The specific tautomeric form present in the crystalline state of this compound has not been experimentally verified.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Geometry Calculations

Theoretical calculations are instrumental in determining the three-dimensional structure and electronic properties of molecules. For compounds like 5-methyl-2-(4-nitrophenyl)-2H-tetrazole, these methods predict key structural and electronic parameters that govern its behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the optimized geometry of molecules. Calculations, typically using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, are employed to find the lowest energy conformation of the molecule.

For this compound, DFT calculations are expected to show a non-planar structure. The dihedral angle between the tetrazole ring and the phenyl ring is a critical parameter, as it influences the degree of π-conjugation between the two aromatic systems. In similar disubstituted heterocyclic compounds, this angle is typically significant, indicating a twisted conformation to minimize steric hindrance. nih.gov The bond lengths within the tetrazole ring would reflect its aromatic character, while the C-N and N-N bonds would show lengths intermediate between single and double bonds. The geometry of the nitro group would likely be coplanar with the phenyl ring to maximize its electron-withdrawing resonance effect.

Below are representative geometric parameters for pyrazoline derivatives with similar substitution patterns, as predicted by DFT calculations, which can serve as an analogue for understanding the expected geometry of this compound. nih.gov

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C(phenyl)-N(tetrazole) | ~ 1.38 Å |

| N-N (tetrazole ring) | ~ 1.37 - 1.38 Å | |

| C=N (tetrazole ring) | ~ 1.29 - 1.30 Å | |

| N-O (nitro group) | ~ 1.23 Å | |

| Bond Angles (°) ** | C-N-N (tetrazole ring) | ~ 109° |

| C(phenyl)-C-N(nitro) | ~ 118° | |

| Dihedral Angle (°) ** | Phenyl Ring - Tetrazole Ring | Expected to be twisted |

Note: These values are illustrative and based on DFT calculations for structurally related (4-nitrophenyl)-pyrazol-1-yl]methanone derivatives. Specific values for this compound would require a dedicated computational study.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

In this compound, the molecule possesses a "push-pull" electronic character. The methyl group on the tetrazole ring is a weak electron donor, while the 4-nitrophenyl group is a strong electron acceptor. This electronic arrangement significantly influences the distribution of the frontier orbitals.

HOMO: The HOMO is expected to be primarily localized over the more electron-rich part of the molecule, which would be the methyl-substituted tetrazole ring.

LUMO: Conversely, the LUMO is anticipated to be concentrated on the electron-deficient 4-nitrophenyl moiety, particularly on the nitro group.

| Orbital | Typical Energy Range (eV) | Description |

| HOMO | -6.0 to -7.0 eV | Highest Occupied Molecular Orbital; associated with electron-donating ability. |

| LUMO | -2.5 to -3.5 eV | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |

| ΔE (Gap) | 3.0 to 4.0 eV | Energy difference; indicates chemical reactivity and kinetic stability. |

Note: The energy values are typical for related heterocyclic compounds and serve as an estimate. The exact values depend on the specific computational method and level of theory used.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red/Yellow: Regions of negative electrostatic potential, rich in electrons, indicating sites susceptible to electrophilic attack.

Blue: Regions of positive electrostatic potential, electron-poor, indicating sites susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map is expected to show distinct regions of negative and positive potential. The most negative potential (red) would be localized on the oxygen atoms of the nitro group and, to a lesser extent, on the nitrogen atoms of the tetrazole ring, which are rich in lone-pair electrons. These areas represent the primary centers for electrophilic interaction. Conversely, the hydrogen atoms of the phenyl ring would exhibit positive potential (blue), making them potential sites for nucleophilic interaction.

Tautomerism and Isomer Stability Investigations

Tetrazoles are known to exist in different tautomeric forms, primarily the 1H- and 2H-isomers for monosubstituted derivatives. For disubstituted tetrazoles like the one , the focus shifts to the relative stability of positional isomers, such as the 2,5-disubstituted versus the 1,5-disubstituted isomer. Computational studies are essential for quantifying the energy differences between these isomers.

Computational studies on tetrazole tautomerism consistently show that the relative stability of isomers is highly dependent on the phase (gas or solution). researchgate.netnih.gov In the gas phase, the 2H-tetrazole tautomer is generally found to be more stable than the 1H-tautomer. researchgate.net This preference is attributed to the intrinsic electronic properties and aromaticity of the respective ring systems. Therefore, for the methyl-nitrophenyl-tetrazole system, it is predicted that the 2,5-disubstituted isomer, this compound, would be energetically favored in the gas phase over its 1,5-disubstituted counterpart, 5-methyl-1-(4-nitrophenyl)-1H-tetrazole.

The equilibrium can shift dramatically in solution. The stability of tautomers in a solvent is influenced by their dipole moments and the polarity of the solvent. The 1H-tetrazole isomers are typically more polar than the 2H-isomers. Consequently, in polar solvents, the more polar 1H-isomer is often stabilized to a greater extent through solute-solvent interactions, potentially making it the more dominant species in solution. researchgate.net DFT calculations incorporating a polarizable continuum model (PCM) can effectively model these solvent effects and predict the shift in tautomeric equilibrium.

The electronic nature of the substituents on the tetrazole ring plays a role in modulating the energy difference between tautomers. The presence of an electron-donating group (like methyl) and an electron-withdrawing group (like nitrophenyl) influences the charge distribution and dipole moment of each isomer differently.

Computational studies on various substituted tetrazoles have shown that electron-withdrawing groups tend to favor the 2H-form in both the gas phase and in solution. researchgate.net Conversely, electron-releasing groups can slightly reduce the energy gap between the 2H and 1H forms, although the 2H isomer often remains more stable in the gas phase. researchgate.net In the case of this compound, the powerful electron-withdrawing nature of the nitrophenyl group at the N2 position is expected to strongly stabilize this isomer compared to the corresponding 1,5-isomer where the same group would be at the N1 position. The methyl group at the C5 position has a comparatively minor electronic influence on the tautomeric preference.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using methods like Density Functional Theory (DFT) and post-Hartree-Fock methods such as Complete Active Space Self-Consistent Field (CASSCF) and Multiconfigurational Second-Order Perturbation Theory (CASPT2), allows for the detailed exploration of potential energy surfaces, identification of transition states, and calculation of reaction energetics.

The photochemistry of 2,5-disubstituted tetrazoles is a well-established method for generating highly reactive nitrilimine intermediates. nih.govmdpi.com Computational studies on analogous 2,5-disubstituted tetrazoles have elucidated the mechanistic details of this transformation, which is directly applicable to this compound. acs.orgrsc.org

Upon absorption of ultraviolet (UV) light, the tetrazole molecule is promoted to an electronically excited state (S₁). rsc.org Theoretical investigations on similar 2,5-diaryl tetrazoles using high-level methods like MS-CASPT2 and CASSCF have shown that in the S₁ state, the molecule undergoes a rapid ring-cleavage process. rsc.org This process involves the sequential or concerted breaking of the N2–N3 and C5–N4 bonds within the tetrazole ring, leading to the extrusion of a stable molecule of dinitrogen (N₂). acs.orgrsc.org This photofragmentation is a key characteristic of tetrazole photochemistry and is computationally shown to be a low-barrier process from the excited state. nih.govrsc.org

Table 1: Key Steps in the Photochemical Formation of Nitrilimine from 2,5-Disubstituted Tetrazoles

| Step | Description | Intermediate/Product | Computational Method |

|---|---|---|---|

| 1. Photoexcitation | The tetrazole molecule absorbs a photon (UV radiation) and is promoted from the ground state (S₀) to the first singlet excited state (S₁). | Excited Tetrazole (S₁) | TD-DFT, CASSCF |

| 2. Ring Cleavage | In the S₁ state, the tetrazole ring undergoes cleavage of the N2–N3 and C5–N4 bonds. This is a rapid, energetically favorable process. | Transition State for N₂ extrusion | CASPT2//CASSCF |

| 3. N₂ Extrusion | A molecule of dinitrogen (N₂) is eliminated from the ring. | Dinitrogen (N₂) | - |

| 4. Nitrilimine Formation | The remaining fragments rearrange to form the highly reactive nitrilimine 1,3-dipole. | C-methyl-N-(4-nitrophenyl)nitrilimine | DFT, CASSCF |

This table is based on computational studies of analogous 2,5-disubstituted tetrazoles. acs.orgrsc.org

As a compound with high nitrogen content and an energetic nitro group, this compound is expected to be thermally sensitive. evitachem.com Computational studies on the thermal decomposition of analogous substituted tetrazoles provide insight into the likely pathways and energetics. Kinetic studies on substituted 2-methyl-5-phenyltetrazoles, which are isomeric to the title compound, show that thermal decomposition in solution follows first-order kinetics. researchgate.net

The primary step in the thermal decomposition is the unimolecular cleavage of the tetrazole ring, which is the rate-determining step. researchgate.net This process, similar to the photochemical pathway, results in the extrusion of molecular nitrogen (N₂) and the formation of a nitrilimine intermediate. However, unlike the photochemical reaction which occurs from an excited state, the thermal process occurs on the ground state potential energy surface and requires significant thermal energy to overcome the activation barrier.

For the analogous 2-methyl-5-phenyltetrazoles, activation energies have been determined to be in the range of 39 to 48 kcal·mol⁻¹ (approx. 163 to 201 kJ·mol⁻¹). researchgate.net The specific rate of decomposition is influenced by the nature of the substituents on the phenyl ring. researchgate.net The presence of the strongly electron-withdrawing 4-nitrophenyl group attached to the N2 position in this compound is predicted to influence the stability of the tetrazole ring and the transition state for N₂ elimination. DFT calculations would be instrumental in quantifying this effect, but it is plausible that it modulates the activation energy for decomposition. The decomposition ultimately releases a significant amount of energy due to the formation of the very stable N₂ molecule. evitachem.com

Table 2: Estimated Energetic Parameters for Thermal Decomposition of 2,5-Disubstituted Tetrazoles

| Parameter | Description | Typical Value Range |

|---|---|---|

| Reaction Order | The kinetic order of the decomposition reaction. | First-order |

| Activation Energy (Ea) | The minimum energy required to initiate the ring cleavage. | 39 - 48 kcal/mol (163 - 201 kJ/mol) |

| Key Products | The initial stable and reactive species formed. | Dinitrogen (N₂), Nitrilimine |

Data is based on experimental and kinetic studies of isomeric 2-methyl-5-phenyltetrazoles. researchgate.net

Mass spectrometry provides valuable information about a molecule's structure through analysis of its fragmentation patterns upon ionization. While specific computational mass spectrometry studies on this compound are not widely reported, a plausible fragmentation pathway can be predicted based on the known behavior of tetrazoles and nitroaromatic compounds. nih.govresearchgate.net

Upon electron impact (EI) ionization, a molecular ion (M⁺•) is formed. This ion is energetically unstable and undergoes fragmentation to produce more stable charged species. chemguide.co.uklibretexts.org For this molecule, two primary fragmentation routes are anticipated:

Loss of Dinitrogen: The tetrazole ring is prone to losing a molecule of N₂. This is often a primary and highly favorable fragmentation step for tetrazoles, leading to a significant peak at M-28. nih.gov

Fragmentation of the Nitrophenyl Group: Nitroaromatic compounds typically show characteristic losses of nitro-group-related fragments. This can include the loss of a nitro radical (•NO₂) to give a peak at M-46, or the loss of nitric oxide (•NO) to give a peak at M-30, often followed by the loss of carbon monoxide (CO).

Further fragmentation of these initial product ions would lead to smaller, stable ions. Computational chemistry can be used to calculate the relative energies of the various possible fragment ions and neutral losses, helping to rationalize the observed peak intensities in an experimental mass spectrum.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 205 | [M]⁺• | [C₈H₇N₅O₂]⁺• | Molecular Ion |

| 177 | [M - N₂]⁺• | [C₈H₇N₃O₂]⁺• | Loss of dinitrogen from the tetrazole ring. |

| 159 | [M - NO₂]⁺ | [C₈H₇N₅]⁺ | Loss of a nitro radical from the phenyl group. |

| 121 | [C₇H₇N₂]⁺ | [C₈H₇N₅ - NO₂ - N₂]⁺ | Subsequent loss of N₂ after loss of NO₂. |

| 120 | [C₆H₄NO₂]⁺ | [C₆H₄NO₂]⁺ | Cleavage yielding the 4-nitrophenyl cation. |

Molecular Dynamics Simulations for Conformational Landscape

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. bu.edu For a molecule like this compound, MD simulations would be valuable for exploring its conformational landscape, which is primarily defined by the rotation around the C-N single bond connecting the phenyl ring to the tetrazole ring.

This rotation determines the dihedral angle between the planes of the two rings. The conformational preference (i.e., whether the molecule prefers a planar or a twisted arrangement) is governed by a balance between two opposing factors:

Electronic Conjugation: π-electron delocalization between the aromatic phenyl ring and the tetrazole ring, which favors a planar conformation.

Steric Hindrance: Repulsive interactions between atoms on the two rings, particularly the ortho-hydrogens on the phenyl ring and the N1/N3 atoms of the tetrazole ring, which favor a twisted conformation.

While a specific MD study on this molecule is not available, analysis of the Cambridge Structural Database (CSD) for 152 crystal structures of 2,5-disubstituted tetrazoles provides valuable geometric data. nih.gov This data shows the range of conformations these molecules adopt in the solid state. DFT calculations can complement this by mapping the potential energy surface as a function of the C-N bond rotation, identifying the energy minima (stable conformers) and the rotational energy barrier. An MD simulation would further reveal the dynamic behavior of the molecule in solution, showing how it samples different conformations at a given temperature. bu.edu

Table 4: Typical Geometrical Parameters for 2,5-Disubstituted Tetrazoles

| Parameter | Description | Average Value |

|---|---|---|

| R-N Distance | The bond length between the substituent and the N2 atom of the tetrazole ring. | 1.46 Å |

| R-N-N Angle | The bond angle involving the N2-attached substituent. | 123.9° |

| Dihedral Angle | The twist angle between an aryl substituent and the tetrazole ring. | Varies (typically non-planar) |

Data is based on a statistical analysis of 152 crystal structures of 2,5-disubstituted tetrazoles from the Cambridge Structural Database. nih.gov

Reactivity and Reaction Mechanisms of 5 Methyl 2 4 Nitrophenyl 2h Tetrazole

Reactivity of the Nitrophenyl Moiety (e.g., Nitro Group Transformations)

The most significant reactivity of the 4-nitrophenyl substituent in 5-methyl-2-(4-nitrophenyl)-2H-tetrazole involves the transformation of the nitro group. This electron-withdrawing group can be readily reduced to an amino group, yielding 2-(4-aminophenyl)-5-methyl-2H-tetrazole. This conversion is a cornerstone reaction for aromatic nitro compounds and is accomplished using a variety of reducing agents. nih.govnih.gov

The reduction process involves a six-electron transfer, which can proceed through intermediate species such as nitroso and hydroxylamino derivatives. nih.gov The choice of reagent can be critical, especially if other functional groups sensitive to reduction are present in a molecule. However, the tetrazole ring is generally stable under most conditions used for nitro group reduction.

Commonly employed methods for the reduction of aromatic nitro groups include catalytic hydrogenation, the use of metals in acidic media, and treatment with specific reducing salts. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with a source of hydrogen (e.g., H₂ gas, hydrazine) is a highly efficient method. commonorganicchemistry.com Alternatively, metals such as iron, zinc, or tin in the presence of an acid (like hydrochloric acid or acetic acid) provide a classic and effective means for this transformation. commonorganicchemistry.com

Table 1: Common Reagents for Nitro Group Reduction This table outlines various reagent systems used for the reduction of aromatic nitro groups to amines.

| Reagent System | Typical Conditions | Notes |

| H₂ / Palladium on Carbon (Pd/C) | Methanol or Ethanol solvent, room temperature, atmospheric or elevated pressure | A very common and efficient method. May also reduce other functional groups. commonorganicchemistry.com |

| Iron (Fe) / HCl or Acetic Acid | Refluxing aqueous acid | A classic, cost-effective method often used in industrial synthesis. |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, room temperature or gentle heating | Provides a mild method for reduction in the presence of other reducible groups. commonorganicchemistry.com |

| Zinc (Zn) / Acetic Acid | Room temperature | A mild method for reducing nitro groups. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | Can be used for selective reductions. |

The resulting 2-(4-aminophenyl)-5-methyl-2H-tetrazole is a valuable intermediate, as the newly formed amino group can undergo a wide range of subsequent reactions, such as diazotization, acylation, and alkylation, allowing for further functionalization of the molecule.

Reactivity at the Tetrazole Ring Nitrogen Atoms

The tetrazole ring is an electron-rich aromatic system due to the presence of four nitrogen atoms and six π-electrons. This high electron density makes the ring generally susceptible to electrophilic attack.

Electrophilic and Nucleophilic Attack at N1 and N2 Positions

In the case of this compound, the N2 position is already substituted with the 4-nitrophenyl group. The remaining nitrogen atoms (N1, N3, and N4) possess lone pairs of electrons. Based on the electronic distribution in the 2-substituted tetrazole ring, the N4 atom is the most nucleophilic and, therefore, the most likely site for electrophilic attack (e.g., protonation or alkylation). Further alkylation of an N2-substituted tetrazole would be expected to yield a quaternary tetrazolium salt. While the synthesis of 2,5-disubstituted tetrazoles via alkylation of 5-substituted 1H-tetrazoles often favors the N2 isomer, the reactivity of an already formed 2,5-disubstituted tetrazole towards further electrophiles is less commonly explored. rsc.orgthieme-connect.com

Direct nucleophilic attack on the ring nitrogen atoms is generally unfavorable due to the high electron density of the ring. Such reactions typically require the presence of a good leaving group on the ring, which is absent in this molecule.

Reactivity at the Tetrazole Ring Carbon (C5) Position

The C5 carbon of the tetrazole ring is attached to a methyl group. The tetrazole ring acts as a strong electron-withdrawing group, which increases the acidity of the protons on the adjacent methyl group. Consequently, these protons can be removed by a sufficiently strong base, such as an organolithium reagent or a turbo Grignard reagent (i-PrMgCl·LiCl), to generate a C5-methyl carbanion. acs.orgacs.org

This nucleophilic carbanion is a versatile intermediate that can react with a wide range of electrophiles. This allows for the elaboration of the C5-methyl group into more complex side chains. Examples of such reactions include:

Aldol-type reactions: Reaction with aldehydes and ketones to form β-hydroxyethyl-tetrazole derivatives. acs.org

Acylation: Reaction with esters or Weinreb amides to introduce a keto functionality. acs.org

Alkylation: Reaction with alkyl halides to extend the carbon chain.

Halogenation: Reaction with sources of electrophilic halogens, such as iodine (I₂), to form 5-(iodomethyl) derivatives. acs.org

This reactivity provides a powerful synthetic handle for modifying the structure at the C5 position, complementing the reactivity of the nitrophenyl moiety.

Photochemical Reactivity and Light-Induced Transformations

Tetrazoles are known to be photochemically active. Upon irradiation with ultraviolet (UV) light, 2,5-disubstituted tetrazoles typically undergo a ring-cleavage reaction. nih.govgoogle.com The primary photochemical process involves the extrusion of a molecule of nitrogen (N₂) to form a highly reactive, transient 1,3-dipolar species known as a nitrile imine. researchgate.netresearchgate.net

For this compound, photolysis would generate C-(methyl)-N-(4-nitrophenyl)nitrile imine.

Thermal Stability and Decomposition Pathways

Tetrazole derivatives are high-nitrogen compounds and are often energetic, decomposing exothermically at elevated temperatures. researchgate.net The thermal stability of this compound is an important characteristic, defining its limits for safe handling and application.

Thermal analysis studies, such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA), are used to determine the decomposition temperatures and energetic properties of tetrazoles. Studies on analogous phenyl-substituted tetrazoles have shown that the tetrazole ring typically decomposes exothermically at temperatures in the range of 190–240 °C. researchgate.net The decomposition of 1-hydroxy-5-methyltetrazole begins at 194 °C, while its parent compound, 5-methyltetrazole, is more stable, decomposing at 254 °C. nih.govmdpi.com

The decomposition pathways for 2,5-disubstituted tetrazoles can vary. Two primary mechanisms are generally considered:

Nitrogen Extrusion: Similar to the photochemical pathway, thermal activation can lead to the elimination of N₂ gas and the formation of a nitrile imine intermediate.

Cycloreversion: This pathway involves the fragmentation of the ring into a nitrile and an azide (B81097). For this compound, this would yield acetonitrile (B52724) and 4-nitrophenyl azide.

The predominant pathway depends on the substitution pattern and the specific reaction conditions. The decomposition is often accompanied by the release of a significant amount of energy due to the formation of the highly stable dinitrogen molecule. researchgate.net

Table 2: Decomposition Temperatures of Selected Tetrazole Derivatives This table provides a comparison of decomposition temperatures for related tetrazole compounds.

| Compound | Decomposition Temperature (°C) | Method |

| 1-Phenyl-1H-tetrazole | 190-240 | TGA-DTA researchgate.net |

| 1-(4-Chlorophenyl)-1H-tetrazole | 190-240 | TGA-DTA researchgate.net |

| 1-Hydroxy-5-methyltetrazole | 194 | DTA nih.gov |

| 5-Methyltetrazole | 254 | DTA nih.gov |

| Guanidinium 1-hydroxy-5-methyltetrazolate | 256 | DTA nih.gov |

Advanced Research Applications of Nitrophenyl Tetrazoles

Coordination Chemistry and Ligand Design for Metal Complexes

The versatile coordination behavior of tetrazole derivatives, stemming from the multiple nitrogen atoms in the heterocyclic ring, has established them as valuable ligands in the construction of metal-organic frameworks (MOFs) and other coordination complexes. researchgate.netresearchgate.netresearchgate.netunimi.itnih.govrsc.orgnih.govmdpi.com These compounds can adopt various coordination modes, acting as bridging or terminal ligands to create diverse structural topologies with potential applications in catalysis, gas storage, and luminescence.

Multicoordination Modes in Metal-Organic Frameworks (MOFs)

While the literature contains numerous examples of tetrazole-based ligands in MOFs, specific studies detailing the multicoordination modes of 5-methyl-2-(4-nitrophenyl)-2H-tetrazole are conspicuously absent. Research on structurally similar compounds, such as 5-(4-methyl-3-nitrophenyl)-1H-tetrazole and 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, has demonstrated their ability to form coordination polymers, but direct experimental evidence for the coordination behavior of this compound remains un-reported in the surveyed literature. researchgate.netnih.govnih.govresearchgate.net

High-Nitrogen Compounds in Materials Science

The high nitrogen content of tetrazole compounds, including this compound, categorizes them as energetic materials. at.uaevitachem.com The presence of the nitro group further enhances their energetic potential, making them of interest for applications in explosives, propellants, and gas generators. at.uaevitachem.com

Energetic Properties (Calculated Detonation Parameters and Heats of Formation)

The energetic performance of a compound is often characterized by its detonation parameters (velocity and pressure) and its heat of formation. While theoretical calculations and experimental measurements for various nitro-substituted tetrazoles are available, specific data for this compound could not be located. For context, other nitro-tetrazole derivatives have been reported to have detonation velocities comparable to or exceeding that of TNT. at.uarsc.orgnih.govresearchgate.net However, without specific calculations or experimental data for this compound, its precise energetic properties remain undetermined.

| Compound Family | Typical Detonation Velocity (m/s) | Typical Detonation Pressure (GPa) | Reference |

| Nitro-tetrazole Hybrids | 8846 - 9414 | 33.2 - 34.5 | rsc.org |

| Methylene-Bridged Nitrotetrazoles | 7271 - 7909 | Not Specified | nih.gov |

| Nitrated Aminotetrazoles | Similar to TNT and RDX | Similar to TNT and RDX | researchgate.net |

Gas Generator Components

The rapid decomposition of high-nitrogen compounds to produce large volumes of nitrogen gas is a key characteristic for their use in gas generators, such as those in automotive airbags. google.comgoogle.comjustia.comunifiedpatents.com While tetrazole-based compounds are generally considered for such applications, specific formulations or patents detailing the use of this compound as a primary fuel in gas generating compositions were not identified in the conducted search.

Polymer Chemistry Applications

Energetic polymers incorporating tetrazole moieties are an active area of research for use as binders in explosive formulations and solid propellants. serdp-estcp.miluni-muenchen.deuni-muenchen.denih.govnih.govulaval.ca These polymers aim to combine the high energy content of the tetrazole ring with the mechanical properties of a polymer backbone. The synthesis of polymers from various tetrazole-containing monomers has been described in the literature. However, there is no specific information available on the synthesis or application of polymers derived from this compound.

Theoretical Studies on Structure-Activity Relationships (e.g., Corrosion Inhibition)

Theoretical methods, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for predicting the properties and activities of chemical compounds, including their potential as corrosion inhibitors. researchgate.netnih.govacs.orgresearchgate.netacs.orgnih.govresearchgate.netijcsi.pro For tetrazole derivatives, these studies often correlate quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the energy gap, with the compound's ability to inhibit corrosion. nih.govresearchgate.netacs.orgnih.gov

Despite the prevalence of such theoretical studies for a wide range of tetrazoles, a specific investigation into the structure-activity relationship of this compound for corrosion inhibition or other applications could not be found. General findings for other tetrazoles suggest that the presence and position of substituent groups significantly influence their electronic properties and, consequently, their performance as corrosion inhibitors. nih.govresearchgate.netacs.orgnih.gov

Bioisosteric Principles in Chemical Biology and Medicinal Chemistry Design

In the fields of chemical biology and medicinal chemistry, bioisosterism is a fundamental strategy employed to optimize drug-like properties of a lead compound while retaining its desired biological activity. This approach involves the substitution of a functional group with another that possesses similar steric, electronic, and physicochemical properties. The compound this compound serves as an exemplary scaffold to discuss two key bioisosteric principles: the use of the tetrazole ring as a surrogate for a carboxylic acid, and the bioisosteric considerations for the nitrophenyl moiety.

The Tetrazole Ring as a Carboxylic Acid Bioisostere

The 5-substituted-1H-tetrazole ring is one of the most widely recognized and utilized bioisosteres for the carboxylic acid functional group. nih.govresearchgate.netbohrium.com This substitution is a cornerstone of medicinal chemistry, aimed at enhancing a molecule's pharmacokinetic profile, including its metabolic stability, lipophilicity, and bioavailability. bohrium.comresearchgate.net

The rationale for this bioisosteric replacement lies in the comparable physicochemical properties of the two functional groups. Both the tetrazole ring and the carboxylic acid are planar structures and are ionized at physiological pH. semanticscholar.orgresearchgate.net The acidity of the tetrazole proton is similar to that of a carboxylic acid proton, with pKa values typically in the range of 4.5-4.9 for tetrazoles, closely mimicking the acidity of many carboxylic acids (pKa ≈ 4.2-4.4). researchgate.net This comparable acidity allows the tetrazole to engage in similar ionic interactions with biological targets as a carboxylic acid.

A significant advantage of the tetrazole moiety is its enhanced metabolic stability. researchgate.net Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance of a drug from the body. cambridgemedchemconsulting.com The tetrazole ring is generally resistant to such metabolic transformations, leading to an improved pharmacokinetic profile. researchgate.net

Furthermore, the tetrazole group can favorably modulate a compound's lipophilicity. Generally, tetrazoles are considered more lipophilic than their carboxylic acid counterparts. researchgate.net This increased lipophilicity can lead to improved membrane permeability and oral bioavailability. However, the relationship between lipophilicity and permeability can be complex, as other factors such as hydrogen bonding capacity and desolvation energy also play a crucial role. nih.gov While some studies suggest tetrazoles can be almost ten times more lipophilic than the corresponding carboxylates, others have found that this does not always translate to increased permeability, potentially due to stronger hydrogen bond interactions and higher desolvation energies associated with the tetrazole ring. fieldofscience.com

The negative charge of the tetrazolate anion is delocalized over the entire ring, covering a larger surface area compared to the carboxylate anion where the charge is localized on the two oxygen atoms. semanticscholar.org This difference in charge distribution can influence binding interactions with target proteins.

Below is an interactive data table summarizing the comparative physicochemical properties of the tetrazole and carboxylic acid functional groups.

| Property | Carboxylic Acid | Tetrazole | Key Implications in Drug Design |

| pKa | ~4.2 - 4.4 | ~4.5 - 4.9 | Similar acidity allows for comparable ionic interactions with biological targets. researchgate.net |

| Geometry | Planar | Planar | Similar spatial arrangement for receptor binding. semanticscholar.orgresearchgate.net |

| Lipophilicity (LogP) | Generally lower | Generally higher | Can improve membrane permeability and bioavailability. researchgate.net |

| Metabolic Stability | Susceptible to glucuronidation | Resistant to metabolic degradation | Leads to longer half-life and improved pharmacokinetic profile. researchgate.netcambridgemedchemconsulting.com |

| Charge Delocalization | Over two oxygen atoms | Over the entire five-membered ring | Can influence the strength and nature of binding interactions. semanticscholar.org |

Bioisosteric Considerations for the Nitrophenyl Moiety

The 4-nitrophenyl group in this compound also presents important considerations for bioisosteric replacement in drug design. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the phenyl ring and the entire molecule. nih.govnih.gov While the nitro group can be crucial for target binding in some instances, it is often considered a liability in drug candidates due to potential toxicity. cambridgemedchemconsulting.comcambridgemedchemconsulting.com Aromatic nitro compounds can be metabolically reduced to form reactive hydroxylamines and nitrosoamines, which are known to be carcinogenic. cambridgemedchemconsulting.com

Therefore, finding suitable bioisosteres for the nitro group is a common objective in medicinal chemistry to mitigate toxicity risks while preserving or enhancing biological activity. The choice of a bioisostere depends on which properties of the nitro group are critical for its function. These properties can include its strong electron-withdrawing nature, its hydrogen bond accepting capability, and its steric bulk.

Several functional groups have been investigated as bioisosteres for the aromatic nitro group. The selection of an appropriate replacement is context-dependent and often requires empirical evaluation through structure-activity relationship (SAR) studies.

For instance, in some contexts, a trifluoromethyl (CF3) group has been successfully used to replace an aliphatic nitro group, leading to increased potency and improved metabolic stability. nih.govacs.org Other potential replacements for the aromatic nitro group, where its electron-withdrawing properties are key, include cyano (-CN), sulfonyl (-SO2R), and certain nitrogen-containing heterocycles like pyridine (B92270) or pyridine N-oxide. nih.gov

The following interactive data table presents potential bioisosteric replacements for the aromatic nitro group and compares their key properties.

| Original Group | Bioisosteric Replacement | Key Properties and Rationale for Replacement |

| Nitro (-NO2) | Cyano (-CN) | Strong electron-withdrawing group, linear geometry. Can mimic the electronic effects of the nitro group. |

| Nitro (-NO2) | Sulfonyl (-SO2R) | Strong electron-withdrawing group, tetrahedral geometry. Can act as a hydrogen bond acceptor. |

| Nitro (-NO2) | Trifluoromethyl (-CF3) | Strongly electron-withdrawing, metabolically stable, and increases lipophilicity. nih.govacs.org |

| Nitrophenyl | Pyridyl / Pyridine N-oxide | The nitrogen atom in the pyridine ring is electron-withdrawing and can act as a hydrogen bond acceptor, mimicking the nitro group's properties. nih.gov |

In the context of this compound, the application of these bioisosteric principles would involve synthesizing analogs where the tetrazole ring is replaced by a carboxylic acid to validate its role in metabolic stability and lipophilicity, or where the 4-nitrophenyl group is replaced by, for example, a 4-cyanophenyl or a pyridyl moiety to assess the impact on efficacy and safety. Such studies are crucial in the iterative process of drug discovery and lead optimization.

Q & A

Q. Key Variables :

- Solvent polarity (e.g., ethanol vs. DMF) affects reaction rates.

- Excess NaN₃ improves cyclization efficiency but may require careful purification .

- Purity (>95%) is achievable via recrystallization in ethanol/water mixtures.

How can regioselectivity challenges during alkylation of 5-substituted tetrazoles be addressed?

Advanced Research Question

Regioselectivity in alkylation (e.g., N1 vs. N2 substitution) is influenced by steric and electronic factors. For this compound:

- Electronic Effects : The electron-withdrawing 4-nitrophenyl group directs alkylation to the less hindered N2 position .

- Steric Control : Bulky alkylating agents (e.g., phenethyl bromide) favor N2 substitution due to reduced steric clash with the methyl group.

Q. Methodological Recommendations :

- Use NMR (¹H and ¹³C) to confirm substitution sites.

- Optimize reaction time and temperature (e.g., 0–25°C for 2–4 hours) to minimize byproducts .

What analytical techniques are critical for characterizing structural and electronic properties of this compound?

Basic Research Question

- Elemental Analysis : Validates molecular formula (C₈H₇N₅O₂) and purity .

- Spectroscopy :

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks .

How do substituents (methyl and nitro groups) influence thermal stability and reactivity?

Advanced Research Question

- Thermal Stability : The nitro group reduces thermal stability (decomposition above 200°C), while the methyl group slightly enhances it via steric protection .

- Reactivity :

- Nitro group facilitates electrophilic substitution at the para position of the phenyl ring.

- Methyl group increases hydrophobicity, affecting solubility in polar solvents .

Q. Experimental Validation :

- TGA/DSC analysis under nitrogen atmosphere.

- Solubility tests in solvents like DMSO, ethanol, and hexane.

What strategies resolve contradictions in reported biological activity data for nitroaryl-tetrazole derivatives?

Advanced Research Question

Discrepancies in antimicrobial or cytotoxic activity may arise from:

- Purity Variability : Impurities from incomplete cyclization (e.g., unreacted NaN₃) can skew bioassay results .

- Assay Conditions : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines affect outcomes .

Q. Recommendations :

- Standardize purity thresholds (≥98% by HPLC).

- Use positive controls (e.g., ciprofloxacin for antibacterial assays) .

How can computational methods predict the electronic behavior of this compound in catalytic systems?

Advanced Research Question

DFT calculations (e.g., B3LYP/6-31G*) model:

- HOMO-LUMO Gaps : The nitro group lowers the LUMO, enhancing electrophilicity .

- Charge Distribution : Negative charge localized on tetrazole N atoms, making them sites for coordination in metal complexes.

Q. Validation :

- Compare computed IR/NMR spectra with experimental data.

- Study catalytic performance in Suzuki-Miyaura coupling as a ligand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.